
1,3,2-Dioxathiepane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxathiepane 2-oxide: is an organic compound with the molecular formula C4H8O3S . It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiepane 2-oxide can be synthesized through the reaction of 1,4-butanediol with thionyl chloride . The reaction typically involves the formation of an intermediate cyclic sulfite, which is then oxidized to form the desired product . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow microreactor technology. This method offers advantages such as efficient heat exchange, better control over reaction conditions, and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,2-Dioxathiepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Nucleophiles like and are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,2-Dioxathiepane 2-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxathiepane 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
- 1,3,2-Dioxathiolane 2-oxide
- 1,3,2-Dioxathiolane 2,2-dioxide
- 1,3,2-Dioxathiolane 2,2-dioxide
Comparison: 1,3,2-Dioxathiepane 2-oxide is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its five-membered counterparts like 1,3,2-Dioxathiolane 2-oxide. The larger ring size can influence the compound’s reactivity and stability, making it suitable for specific applications where smaller rings may not be as effective .
Propriétés
Numéro CAS |
5732-45-6 |
|---|---|
Formule moléculaire |
C4H8O3S |
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
1,3,2-dioxathiepane 2-oxide |
InChI |
InChI=1S/C4H8O3S/c5-8-6-3-1-2-4-7-8/h1-4H2 |
Clé InChI |
XJYDIOOQMIRSSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCOS(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



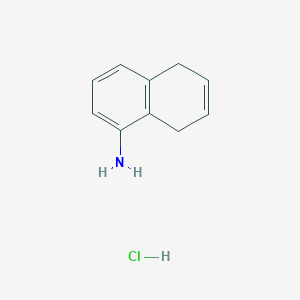
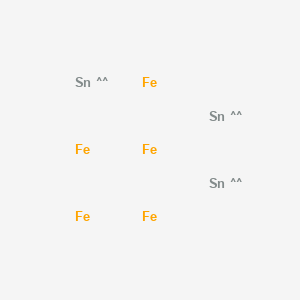

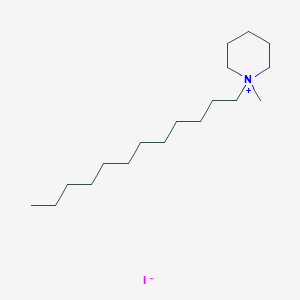
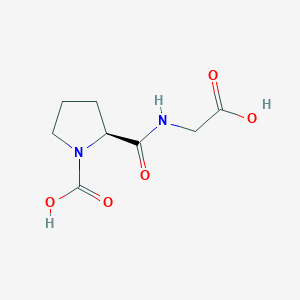
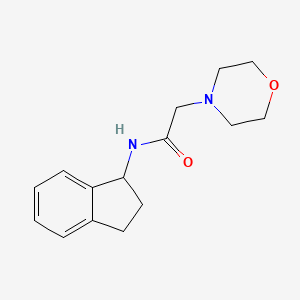
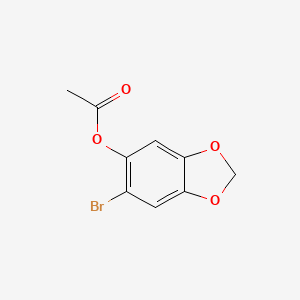


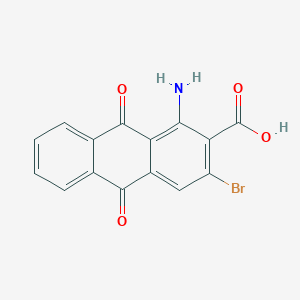
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
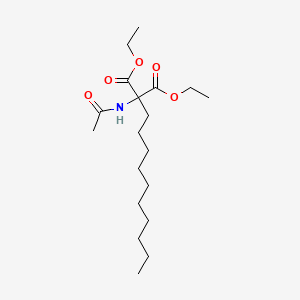
![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
